molecular formula C56H55ClN5O7+ B1261276 Fluorocoxib A

Fluorocoxib A

カタログ番号: B1261276
分子量: 945.5 g/mol
InChIキー: RSMRJJFHZYRKTR-UHFFFAOYSA-O
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluorocoxib A, also known as this compound, is a useful research compound. Its molecular formula is C56H55ClN5O7+ and its molecular weight is 945.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cancer Detection

Fluorocoxib A has been extensively studied for its ability to detect COX-2 expression in various cancer types, including bladder cancer and gliomas. Studies have demonstrated that this compound can visualize COX-2 expression in vivo, allowing for the monitoring of tumor responses to therapies.

Case Study: Bladder Cancer
In a study using the K9TCC#5Lilly xenograft mouse model, this compound was shown to correlate with COX-2 expression following treatment with tyrosine kinase inhibitors (TKIs) such as AB1010 and imatinib. The imaging agent effectively detected increased COX-2 levels, suggesting its potential use for monitoring therapeutic responses in bladder cancer patients .

Study Cancer Type Method Findings
Oncotarget StudyBladder CancerIn vivo imagingDetected COX-2 expression post-TKI treatment
PMC StudyGliomaIn vivo imagingHigh selectivity for COX-2-expressing tumors

Monitoring Treatment Responses

This compound can also be employed to assess the effectiveness of various chemotherapeutic agents by monitoring changes in COX-2 expression levels over time.

Case Study: Response to Chemotherapy
In another investigation, researchers used this compound to evaluate the early responses of bladder cancer cells to targeted therapies. The study revealed that increased uptake of this compound corresponded with enhanced COX-2 expression following treatment, indicating its utility as a biomarker for therapeutic efficacy .

Applications in Inflammatory Diseases

This compound's ability to target COX-2 also extends to inflammatory conditions. Its application in visualizing inflammation can aid in diagnosing and monitoring diseases such as rheumatoid arthritis and inflammatory bowel disease.

Visualizing Inflammation

A study demonstrated that this compound could visualize COX-2 expression during the early inflammatory stages of retinal diseases, such as age-related macular degeneration (AMD). The results indicated that the agent could detect COX-2 prior to angiogenesis, highlighting its potential role in early diagnosis .

Study Condition Method Findings
PMC StudyAge-related Macular DegenerationIn vivo imagingDetected early COX-2 expression related to inflammation

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics, allowing it to achieve high concentrations in target tissues while minimizing systemic exposure.

Safety Evaluation

Preclinical studies have assessed the safety profile of this compound at various doses, demonstrating no significant toxicity even at doses significantly higher than those required for effective imaging .

特性

分子式

C56H55ClN5O7+

分子量

945.5 g/mol

IUPAC名

5-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butylcarbamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid

InChI

InChI=1S/C56H54ClN5O7/c1-32-42(43-30-38(68-2)18-20-47(43)62(32)55(65)33-13-16-37(57)17-14-33)31-48(63)58-21-3-4-22-59-54(64)36-15-19-39(44(29-36)56(66)67)49-45-27-34-9-5-23-60-25-7-11-40(50(34)60)52(45)69-53-41-12-8-26-61-24-6-10-35(51(41)61)28-46(49)53/h13-20,27-30H,3-12,21-26,31H2,1-2H3,(H2-,58,59,63,64,66,67)/p+1

InChIキー

RSMRJJFHZYRKTR-UHFFFAOYSA-O

正規SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=C7CCC[N+]8=C7C(=C6OC9=C5C=C1CCCN2C1=C9CCC2)CCC8)C(=O)O

同義語

fluorocoxib A
N-((5-carboxy-X-rhodaminyl)but-4-yl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。